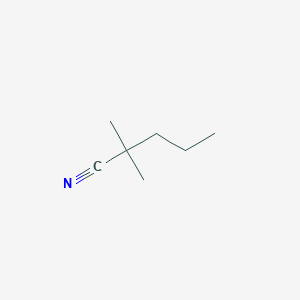
1-(4-(Pyridin-3-yl)phenyl)ethanone
Descripción general
Descripción
“1-(4-(Pyridin-3-yl)phenyl)ethanone” is a chemical compound with the CAS Number: 90395-45-2 and a linear formula of C13H11NO . It has a molecular weight of 197.24 .
Molecular Structure Analysis
The InChI code for “1-(4-(Pyridin-3-yl)phenyl)ethanone” is 1S/C13H11NO/c1-10(15)11-4-6-12(7-5-11)13-3-2-8-14-9-13/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(4-(Pyridin-3-yl)phenyl)ethanone” is a solid or liquid at room temperature .Aplicaciones Científicas De Investigación
Antiviral Activity and Heterocyclic Compound Synthesis
Research by Attaby et al. (2006) focused on the synthesis, reactions, and evaluation of antiviral activities of heterocyclic compounds derived from related pyridinyl ethanones. These compounds demonstrated significant potential in developing treatments against HSV1 and HAV-MBB, highlighting the importance of pyridinyl ethanones in medicinal chemistry (Attaby et al., 2006).
Corrosion Inhibition
Hegazy et al. (2012) explored the corrosion inhibition efficiency of Schiff bases, including compounds structurally similar to "1-(4-(Pyridin-3-yl)phenyl)ethanone" for carbon steel in hydrochloric acid. These studies are critical in materials science, particularly for protecting industrial materials from corrosion (Hegazy et al., 2012).
Organic Synthesis and Catalysis
The work by Kopchuk et al. (2017) on the synthesis of isoquinoline derivatives showcases the utility of pyridinyl ethanones in facilitating complex organic reactions, offering a pathway to synthesize valuable compounds for pharmaceuticals and materials science (Kopchuk et al., 2017).
Material Science and Molecular Stability
Patel et al. (2019) investigated the Co (II) complexes of a paeonol derivative, demonstrating the influence of solvent molecules on molecular stability and geometry. While focusing on a different core molecule, this research highlights the potential of pyridinyl ethanones in developing new materials with unique properties (Patel et al., 2019).
Antibacterial Activity
Merugu et al. (2010) conducted a study on the synthesis and antibacterial activity of compounds derived from similar structural frameworks, indicating the relevance of pyridinyl ethanones in developing new antibacterial agents (Merugu et al., 2010).
Safety And Hazards
This compound is associated with several hazard statements including H301, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .
Propiedades
IUPAC Name |
1-(4-pyridin-3-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-10(15)11-4-6-12(7-5-11)13-3-2-8-14-9-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAFIGBEEBFUKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70523438 | |
| Record name | 1-[4-(Pyridin-3-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Pyridin-3-yl)phenyl)ethanone | |
CAS RN |
90395-45-2 | |
| Record name | 1-[4-(3-Pyridinyl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90395-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Pyridin-3-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70523438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(3-PYRIDINYL)PHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Methoxybenzo[e][1,2,4]triazin-3-amine](/img/structure/B1601121.png)
![Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1601122.png)



![benzyl 2-[2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B1601129.png)


